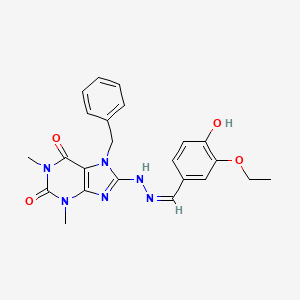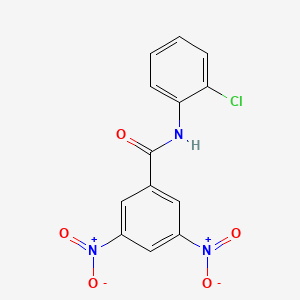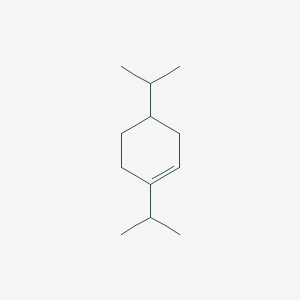
N'-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Starting materials: Benzimidazole core and 2-methoxybenzaldehyde.
- Reaction conditions: Condensation reaction in the presence of an acid catalyst.
Step 3: Formation of Propenylidene Bridge
- Starting materials: Intermediate from Step 2 and propenylidene reagent.
- Reaction conditions: Aldol condensation in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methoxyphenyl group and the propenylidene bridge. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Benzimidazole Core
- Starting materials: o-phenylenediamine and carboxylic acid.
- Reaction conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
- N’-(3-(2-Hydroxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Chlorophenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Nitrophenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
These compounds share a similar benzimidazole core but differ in the substituents attached to the phenyl group. The unique properties of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide, such as its methoxy group, contribute to its distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C18H16N4O2 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-7-3-2-5-13(17)6-4-10-21-22-18(23)14-8-9-15-16(11-14)20-12-19-15/h2-12H,1H3,(H,19,20)(H,22,23)/b6-4+,21-10+ |
Clave InChI |
RGPVNUXCBJFUFI-RQVUTRMESA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canónico |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Solubilidad |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B11976711.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11976719.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976747.png)
![Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976750.png)



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11976776.png)
![(5Z)-3-Butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976790.png)


![6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11976809.png)

